molecular formula C22H22O8 B15187620 Epiisopodophyllotoxin CAS No. 55568-79-1

Epiisopodophyllotoxin

Cat. No.: B15187620
CAS No.: 55568-79-1
M. Wt: 414.4 g/mol
InChI Key: YJGVMLPVUAXIQN-XCXWGBRNSA-N
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Description

Epiisopodophyllotoxin is a naturally occurring lignan derived from the roots of the American Mayapple plant (Podophyllum peltatum). It is a stereoisomer of podophyllotoxin, which is known for its significant cytotoxic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of epiisopodophyllotoxin typically involves a multi-step process. One common method starts with 6-bromopiperonal dimethyl acetal, which undergoes a Diels-Alder reaction with dimethyl fumarate to form the carbon skeleton of this compound. This intermediate is then converted through a series of steps, including lactonization using dicyclohexylcarbodiimide (DCC) as the activating agent .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis and the availability of natural sources. advancements in biotechnological methods, such as multi-enzyme cascades in Escherichia coli, have shown promise in producing this compound and its derivatives more sustainably .

Chemical Reactions Analysis

Types of Reactions

Epiisopodophyllotoxin undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized derivatives.

    Reduction: Reduction of specific functional groups.

    Substitution: Introduction of different substituents to modify its activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve specific solvents and temperatures to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as etoposide and teniposide, which are used in cancer treatment .

Scientific Research Applications

Epiisopodophyllotoxin has a wide range of scientific research applications:

Mechanism of Action

Epiisopodophyllotoxin and its derivatives exert their effects primarily by inhibiting the enzyme topoisomerase II. This inhibition leads to the induction of DNA breaks and cell cycle arrest at the G2/M phase, ultimately resulting in cell death. The molecular targets include tubulin and topoisomerase II, which are crucial for cell division and DNA replication .

Comparison with Similar Compounds

Similar Compounds

    Podophyllotoxin: The parent compound with similar cytotoxic activity.

    Etoposide: A derivative used in cancer treatment.

    Teniposide: Another derivative with chemotherapeutic applications.

Uniqueness

Epiisopodophyllotoxin is unique due to its specific stereochemistry, which influences its biological activity and potential therapeutic applications. Its trans relationship between the aryl substituent and the lactone carbonyl group distinguishes it from podophyllotoxin, which has a cis arrangement .

Properties

CAS No.

55568-79-1

Molecular Formula

C22H22O8

Molecular Weight

414.4 g/mol

IUPAC Name

(5S,5aR,8aR,9S)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18-,19-,20+/m0/s1

InChI Key

YJGVMLPVUAXIQN-XCXWGBRNSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O

Origin of Product

United States

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